N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
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Overview
Description
N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a dioxopyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of imines . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the acylation process. The yields of the target compound can vary depending on the substituent patterns on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of bacterial enzymes, thereby exerting its antimicrobial effects . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
Uniqueness
N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-7-6-10-18(16(15)2)24-12-11-23(20(26)21(24)27)14-19(25)22-13-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXKRHFFQRZMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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